Ammonium calcium trinitrate

Description

Contextualization within Inorganic Nitrate (B79036) Chemistry

Ammonium (B1175870) calcium trinitrate belongs to the family of inorganic nitrates, which are salts of nitric acid. wikipedia.org Nitrates are integral to various chemical and agricultural processes, primarily due to their high solubility and biodegradability. wikipedia.org The principal nitrate fertilizers include salts of ammonium, sodium, potassium, calcium, and magnesium. wikipedia.org Within this context, ammonium calcium trinitrate is distinguished as a "double salt," a crystalline salt containing the cations of two different metals or a metal and the ammonium ion. nfthydro.co.zawikipedia.org Specifically, it combines calcium nitrate and ammonium nitrate. wikipedia.org

The significance of this compound also lies in its physical and chemical properties, such as its hygroscopic nature, meaning it readily absorbs moisture from the air. wikipedia.orggithub.io Its dissolution in water is an endothermic process, which has led to its use in some instant cold packs. wikipedia.org From a chemical standpoint, it serves as a source of both nitrate and ammoniacal nitrogen, offering different modes of nitrogen availability for plants. yaracanada.cachemicalbook.com The nitrate form is immediately available for plant uptake, while the ammoniacal form provides a more extended release. yaracanada.cachemicalbook.com

Historical Evolution of this compound Studies

The study of ammonium nitrate, a key component of this compound, dates back to 1659 when it was first obtained by the German chemist J.R. Glauber. sinooan.com Large-scale production of ammonium nitrate became feasible with the development of the synthetic ammonia (B1221849) industry in the mid-20th century. sinooan.com Initially, its primary application outside of agriculture was in the manufacture of explosives during World War II. sinooan.com

Concerns over the hygroscopicity and potential for explosion of pure ammonium nitrate led to the development of safer formulations. sinooan.com In the 1940s, coating ammonium nitrate with organic materials like paraffin (B1166041) wax was attempted to prevent caking, but this led to explosions during shipping. sinooan.com Consequently, some countries banned the transport and use of pure ammonium nitrate as a fertilizer, permitting only its use in mixtures with calcium carbonate, known as calcium ammonium nitrate (CAN). sinooan.comchacr.org.uk The initial formulations of CAN contained about 20.5% nitrogen, equivalent to roughly 60% ammonium nitrate. sinooan.com Over time, the nitrogen content in these fertilizers has increased. sinooan.com The production of calcium ammonium nitrate consumed 3% of the world's ammonia production in 2003. wikipedia.org

Chemical Nomenclature and Distinct Formulations of this compound

The term "this compound" can refer to several related, but distinct, chemical formulations. This has led to a variety of names and identifiers for the compound.

One of the most well-defined forms is the hydrated double salt, 5Ca(NO₃)₂•NH₄NO₃•10H₂O . nfthydro.co.zawikipedia.org This specific formulation is also referred to as ammonium pentacalcium nitrate decahydrate (B1171855). europa.eu It is a fully water-soluble mixture of calcium nitrate and ammonium nitrate that crystallizes in this specific molar ratio. wikipedia.org

Other nomenclatures and formulations exist, often with varying ratios of the constituent salts. For instance, the European Chemicals Agency (ECHA) lists "this compound" with the EC number 237-425-8 and CAS number 13780-11-5, corresponding to the formula CaH₄N₄O₉. europa.eunih.gov This suggests a 1:1:3 ratio of calcium, ammonium, and nitrate ions, respectively. nih.govchemspider.com

The broader term "Calcium Ammonium Nitrate" (CAN) is often used, which can be a simple mixture of ammonium nitrate and powdered limestone (calcium carbonate), or the crystalline double salt. wikipedia.orgsyfert.net These different formulations have distinct properties and applications.

Below is a table summarizing various identifiers for related compounds:

| Name/Synonym | CAS Number | EC Number | Molecular Formula |

| Ammonium calcium nitrate | 15245-12-2 | 239-289-5 | 5Ca(NO₃)₂•NH₄NO₃•10H₂O wikipedia.orggreenmountchem.com |

| This compound | 13780-11-5 | 237-425-8 | CaH₄N₄O₉ nih.gov |

| Nitric acid, ammonium calcium salt (11:1:5) | - | - | Ca(NH₄)(NO₃)₅ or 5Ca(NO₃)₂·2NH₄NO₃·10H₂O ontosight.ai |

Below is a data table detailing the typical specifications of a commercial form of this compound:

| Property | Value | Reference |

| Appearance | White round pills or granules | nfthydro.co.zagreenmountchem.com |

| Formula | 5Ca(NO₃)₂•NH₄NO₃•10H₂O | greenmountchem.cominter-chemie.com |

| Formula Weight | 1080.71 g/mol | greenmountchem.cominter-chemie.com |

| Nitrate Nitrogen | 14.4% min | greenmountchem.cominter-chemie.com |

| Ammonium Nitrogen | 1.1% - 1.3% | greenmountchem.com |

| Total Nitrogen | 15.5% min | inter-chemie.com |

| Calcium (Ca) | 18.5% - 19% min | greenmountchem.cominter-chemie.com |

| pH value | 5.0 - 7.0 | inter-chemie.com |

| Water Solubility | Highly soluble | nfthydro.co.zagreenmountchem.com |

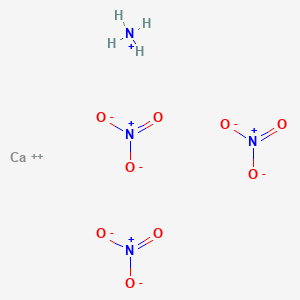

Structure

2D Structure

Properties

CAS No. |

13780-11-5 |

|---|---|

Molecular Formula |

CaH4N4O9 |

Molecular Weight |

244.13 g/mol |

IUPAC Name |

azanium;calcium;trinitrate |

InChI |

InChI=1S/Ca.3NO3.H3N/c;3*2-1(3)4;/h;;;;1H3/q+2;3*-1;/p+1 |

InChI Key |

LNGOZSVPSLGOBP-UHFFFAOYSA-O |

SMILES |

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |

Canonical SMILES |

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |

Other CAS No. |

13780-11-5 |

Related CAS |

15245-12-2 (Parent) |

Synonyms |

ammonium calcium trinitrate |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies of Ammonium Calcium Trinitrate

Industrial Production Pathways

Industrially, the production of ammonium (B1175870) calcium trinitrate is achieved through several large-scale methods that are optimized for efficiency and cost-effectiveness. These pathways range from simple mechanical mixing to complex integrated chemical processes.

A prevalent industrial method for producing one form of calcium ammonium nitrate (B79036) involves the physical mixing of ammonium nitrate with powdered calcium carbonate (limestone). wikipedia.orgquora.com In this process, solid calcium carbonate particles are introduced into molten ammonium nitrate to create a uniform slurry. google.com This mixture is then typically subjected to granulation or prilling, where droplets of the molten mixture are cooled and solidified in a prilling tower to form small pellets. google.comresearchgate.net

The addition of calcium carbonate serves to dilute the ammonium nitrate and also reduces its tendency to cake. google.com This method results in a granular mixed composition rather than a chemically distinct double salt. google.com The reaction between ammonium nitrate and calcium carbonate can be represented by the following equation, particularly under certain conditions: 2NH₄NO₃ + CaCO₃ → Ca(NO₃)₂ + 2NH₃ + H₂O + CO₂. mdpi.com

| Reactant 1 | Reactant 2 | Process Step | Final Product Form |

|---|---|---|---|

| Molten Ammonium Nitrate | Powdered Calcium Carbonate (Limestone) | Mixing to form a slurry, followed by granulation or prilling | Granular mixture |

A different formulation of ammonium calcium trinitrate is a fully water-soluble hydrated double salt, produced by co-crystallization from an aqueous solution containing both calcium nitrate and ammonium nitrate. wikipedia.org The most commonly cited form of this double salt is 5Ca(NO₃)₂·NH₄NO₃·10H₂O. wikipedia.orggoogle.comnfthydro.co.za

The production process involves dissolving calcium nitrate and ammonium nitrate in hot water, mixing the solutions, and then allowing the double salt to crystallize upon cooling or evaporation of the solvent. crystalls.info The stability and formation of various hydrated salts depend on the specific concentrations and temperature, as dictated by the phase diagram of the Ca²⁺-NH₄⁺-NO₃⁻-H₂O system. google.comnih.gov Research has identified several stable crystalline salt compositions that can be formed through this method. google.com

| Chemical Formula | Reference |

|---|---|

| 5Ca(NO₃)₂·NH₄NO₃·10H₂O | wikipedia.orggoogle.comnfthydro.co.za |

| NH₄NO₃·Ca(NO₃)₂·3H₂O | google.com |

This compound is often produced as part of an integrated manufacturing complex utilizing the nitrophosphate process (also known as the Odda process). fertilizer.orguct.ac.zawikipedia.org This process avoids the use of sulfuric acid and the production of gypsum as a byproduct. wikipedia.orgusda.govcropnutrition.com

The core of the process involves the digestion of phosphate (B84403) rock with nitric acid, which produces a mixture of phosphoric acid and calcium nitrate. uct.ac.zawikipedia.orgusda.govcropnutrition.com

Reaction: Ca₃(PO₄)₂ + 6HNO₃ → 2H₃PO₄ + 3Ca(NO₃)₂

The mixture is then cooled to below 0 °C, causing the calcium nitrate to crystallize as calcium nitrate tetrahydrate, which is then separated by filtration. uct.ac.zaureaknowhow.comgoogle.com This separated calcium nitrate can be processed further. In an integrated plant, the calcium nitrate is often converted into ammonium nitrate and calcium carbonate by reacting it with ammonia (B1221849) and carbon dioxide. uct.ac.zawikipedia.orgureaknowhow.com

Conversion Reaction: Ca(NO₃)₂ + 2NH₃ + CO₂ + H₂O → 2NH₄NO₃ + CaCO₃ uct.ac.za

These two products, ammonium nitrate and calcium carbonate, are then used as the raw materials within the same facility to produce calcium ammonium nitrate fertilizer. fertilizer.orguct.ac.za This integration makes the nitrophosphate route an efficient pathway for producing multiple nitrogen and phosphate-based fertilizers. fertilizer.org

Laboratory-Scale Preparation Techniques

In a laboratory setting, this compound can be prepared using methods that focus on precision and control over the final product's composition and crystalline structure.

The hydrated double salt of this compound, 5Ca(NO₃)₂·NH₄NO₃·10H₂O, can be synthesized on a laboratory scale through controlled crystallization. wikipedia.orgnfthydro.co.zacrystalls.info The protocol involves the careful mixing of stoichiometric quantities of the constituent salts.

A typical laboratory procedure is as follows:

Calculated masses of calcium nitrate and ammonium nitrate are dissolved separately in a minimum amount of hot water. crystalls.info

The two solutions are then combined while stirring intensely. crystalls.info

The resulting mixed solution is allowed to cool or is gently evaporated. This decrease in temperature and increase in concentration causes the double salt to crystallize out of the solution. crystalls.info

The resulting crystals can be collected by filtration.

This method allows for the formation of well-defined crystals of the double salt, in contrast to the granular mixture often produced industrially. crystalls.info

A key reaction in the chemistry of these compounds involves the interaction of calcium hydroxide (B78521) and ammonium nitrate. chemequations.comsciencemadness.orgrsc.org This is a double displacement reaction that produces calcium nitrate, ammonia, and water. brainly.comchemist.sg

The balanced chemical equation for this reaction is: Ca(OH)₂(s) + 2NH₄NO₃(aq) → Ca(NO₃)₂(aq) + 2NH₃(g) + 2H₂O(l) chemequations.comchemist.sgwebqc.orgyoutube.com

In a laboratory or industrial setting, this reaction is driven to completion by heating the solution. sciencemadness.orgyoutube.com The heat causes the ammonia to evolve as a gas, which shifts the equilibrium of the reaction to the right, resulting in a solution of calcium nitrate. sciencemadness.orgyoutube.comyoutube.com While this reaction itself yields calcium nitrate rather than the double salt directly, it is a crucial technique for converting an ammonium nitrate precursor into the necessary calcium nitrate intermediate. youtube.comyoutube.com The resulting aqueous calcium nitrate can then be isolated or used in a subsequent co-crystallization step with additional ammonium nitrate as described in section 2.2.1.

| Reactants | Products | |||

|---|---|---|---|---|

| Compound | Molar Ratio | Compound | Molar Ratio | State |

| Calcium Hydroxide (Ca(OH)₂) | 1 | Calcium Nitrate (Ca(NO₃)₂) | 1 | Aqueous |

| Ammonium Nitrate (NH₄NO₃) | 2 | Ammonia (NH₃) | 2 | Gas |

| Water (H₂O) | 2 | Liquid |

Optimization of Synthesis Parameters for Enhanced Reaction Efficiency and Product Purity

The industrial synthesis of this compound, more commonly known as calcium ammonium nitrate (CAN), is a well-established process. However, optimizing the synthesis parameters is crucial for maximizing reaction efficiency, ensuring high product purity, minimizing production costs, and enhancing operational safety. The key to achieving these goals lies in the precise control of several critical process variables during the neutralization and subsequent granulation stages. Research and industrial practice have identified optimal ranges for parameters such as reactant concentration, temperature, pH, and reactant ratio, which collectively influence the final product's quality and the efficiency of the manufacturing process.

Detailed Research Findings

The production of calcium ammonium nitrate primarily involves the neutralization reaction between ammonia and nitric acid to form ammonium nitrate, followed by the incorporation of a calcium source, typically calcium carbonate or dolomite. The optimization of this process is centered on controlling the reaction environment to favor the formation of a high-purity product while minimizing energy consumption and potential hazards.

Temperature control is another vital aspect of the synthesis. The neutralization reaction is exothermic, and managing the heat generated is important for both safety and efficiency. The temperature within the neutralizer is typically maintained below 180°C. To enhance the evaporation of water and concentrate the resulting ammonium nitrate solution, the reactants are often preheated. Optimal preheating temperatures are generally around 50-60°C for ammonia and 90-95°C for nitric acid. This practice utilizes the exothermic heat of the reaction to drive off excess water, thereby reducing the energy required in the subsequent evaporation stages.

The concentration of the reactants also plays a significant role. The nitric acid feedstock used in the process typically has a concentration ranging from 50% to 70%. The ammonium nitrate solution formed during neutralization is then concentrated in multiple stages. For instance, an initial concentration of 65% may be increased to 94% and subsequently to 98% before the granulation step. The choice of concentration at each stage is a balance between handling safety, energy efficiency, and the requirements of the granulation process.

Furthermore, the physical and chemical properties of the calcium source can impact the quality of the final product. The reactivity of the filler material, such as limestone or dolomite, is a key factor in the granulation process. To ensure the formation of high-quality, durable granules, stabilizing agents like aluminum sulfate (B86663) or potassium sulfate may be added. These additives help to control the formation of hygroscopic calcium nitrate, which can otherwise negatively affect the storage and handling properties of the final product.

Interactive Data Tables

The following tables summarize the optimized parameters for the synthesis of calcium ammonium nitrate, based on established industrial practices and research findings. These tables illustrate the relationship between various synthesis parameters and their impact on reaction efficiency and product purity.

Table 1: Optimization of Neutralization Parameters

| Parameter | Optimal Range/Value | Effect on Reaction Efficiency | Effect on Product Purity |

| pH | 2 - 4 | Minimizes nitrogen loss due to ammonia volatilization, increasing yield. | Ensures complete reaction and minimizes unreacted ammonia. |

| Temperature | < 180°C | Enhances water evaporation, reducing energy for concentration. | Prevents thermal decomposition of ammonium nitrate. |

| Ammonia Preheat Temperature | 50 - 60°C | Improves energy efficiency of the overall process. | Contributes to a more stable reaction environment. |

| Nitric Acid Preheat Temperature | 90 - 95°C | Maximizes water evaporation from the reaction mixture. | Facilitates a more controlled and efficient neutralization. |

Table 2: Optimization of Reactant and Solution Concentrations

| Parameter | Optimal Range/Value | Effect on Reaction Efficiency | Effect on Product Purity |

| Nitric Acid Feedstock Concentration | 50 - 70% | Influences the heat balance and water removal requirements. | A consistent concentration ensures stable reaction kinetics. |

| Initial Ammonium Nitrate Solution | ~65% | Dictates the energy input needed for subsequent concentration steps. | A well-defined starting point for purification and concentration. |

| Intermediate Ammonium Nitrate Solution | ~94% | A balance between safe handling and process efficiency. | Higher concentration reduces impurities per unit volume. |

| Final Ammonium Nitrate Melt | ~98% | Ensures optimal conditions for the granulation process. | High purity is essential for producing quality granules. |

Crystallographic and Structural Investigations of Ammonium Calcium Trinitrate

Determination of Crystal System and Morphology

The precise crystal system for ammonium (B1175870) calcium trinitrate has not been definitively established in available literature. github.io However, observational studies of its morphology describe the crystals as having the apparent shape of a flattened hexagonal bipyramid. github.io It is noted that this hexagonal appearance could potentially be the result of twinning, a phenomenon where separate crystals intergrow in a symmetrical way. github.io The compound is known to be deliquescent, meaning it readily absorbs moisture from the atmosphere. github.io

Detailed Structural Characterization of Double Salt Hydrates (e.g., 5Ca(NO₃)₂•NH₄NO₃•10H₂O)

The most well-characterized form of ammonium calcium trinitrate is the hydrated double salt with the formula 5Ca(NO₃)₂·NH₄NO₃·10H₂O. wikipedia.orgmade-in-china.com This decahydrate (B1171855) is an inorganic compound formed from calcium, an alkaline earth metal, the ammonium ion, and the nitrate (B79036) ion. crystalls.info It is commercially available as white prills or granules and is highly soluble in water. nfthydro.co.za The formation of this double salt involves dissolving calcium nitrate and ammonium nitrate in a 5:1 molar ratio in hot water, followed by crystallization. github.io

Below is a table detailing the elemental composition of the hydrated double salt.

| Element | Symbol | Atomic Weight | Atoms in Formula | Mass Percent |

| Calcium | Ca | 40.078 | 5 | 20.03% |

| Nitrogen | N | 14.0067 | 10 | 14.00% |

| Oxygen | O | 15.9994 | 40 | 63.96% |

| Hydrogen | H | 1.00794 | 20 | 2.01% |

| Data sourced from EndMemo webqc.org |

Advanced Spectroscopic and Diffraction Analyses for Structural Elucidation

A variety of advanced analytical techniques have been employed to confirm the composition and study the properties of synthesized single-phase crystalline this compound decahydrate. researchgate.net These methods are crucial for elucidating the structural characteristics of the compound.

Powder X-ray diffraction (XRD) is a primary technique used to identify the crystalline phases of the material. researchgate.netmdpi.com For instance, XRD analysis can confirm the crystalline phases of ammonium nitrate and calcium carbonate in a mixture at different temperatures, demonstrating its utility in identifying components within a complex sample. researchgate.net

Spectroscopic methods, such as infrared spectroscopy, have also been used in the characterization of the double salt. researchgate.net Furthermore, thermal analysis techniques, including thermogravimetry and differential scanning calorimetry, have been applied to study its properties, such as detecting a second-order solid-solid transition in the temperature range of 300 to 330 K. researchgate.net

| Analytical Technique | Purpose in Analysis of this compound |

| Powder X-ray Diffraction (XRD) | Used to check the single-phase nature of the synthesized crystalline hydrate. researchgate.net |

| Infrared Spectroscopy | Employed for the structural characterization of the compound. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Used to determine the temperature, enthalpy, and entropy of fusion and to detect solid-solid phase transitions. researchgate.net |

| Thermogravimetry (TG) | Applied to analyze the thermal stability and decomposition of the compound. researchgate.net |

Isotopic Labeling Approaches for Molecular Structure Probing (e.g., ¹⁵N-labeled species)

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org This is achieved by replacing one or more atoms in a molecule with their isotope, which can then be detected using methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org In the context of nitrogen-containing compounds, ¹⁵N is a commonly used stable isotope. tno.nl

While isotopic labeling is a well-established method, its specific application to probe the molecular structure of the 5Ca(NO₃)₂·NH₄NO₃·10H₂O double salt is not extensively documented in the available research. However, the technique has been widely applied to its constituent, ammonium nitrate (AN). For example, isotope-ratio mass spectrometry (IRMS) is used to analyze the ¹⁵N and ¹⁸O isotopic composition of AN for forensic profiling to discriminate between different manufacturing batches. tno.nl Studies have also focused on purification methods, such as recrystallization, for AN samples prior to isotopic analysis to ensure accurate results. nih.gov Such approaches demonstrate the potential utility of isotopic labeling for detailed studies of the individual ionic components within the double salt's crystal lattice.

Thermodynamics and Decomposition Mechanisms of Ammonium Calcium Trinitrate

Thermal Decomposition Pathways and Reaction Products

The thermal decomposition of the ammonium (B1175870) nitrate (B79036) (AN) component in Calcium Ammonium Nitrate is a complex process with multiple reaction pathways that are highly dependent on temperature. The initial and primary step, occurring at lower temperatures (around 170-200°C), is an endothermic dissociation into ammonia (B1221849) (NH₃) and nitric acid (HNO₃) icheme.org. This reaction is reversible icheme.org.

Equation 1: Endothermic Dissociation NH₄NO₃(s) ⇌ NH₃(g) + HNO₃(g)

At elevated temperatures, a series of irreversible and exothermic reactions begin to dominate, leading to the production of various gaseous products. A principal exothermic reaction produces nitrous oxide (N₂O) and water (H₂O) icheme.orgsinooan.com.

Equation 2: Exothermic Decomposition to Nitrous Oxide NH₄NO₃(s) → N₂O(g) + 2H₂O(g)

If heating is rapid or occurs under confinement, more energetic decomposition pathways can be followed, yielding nitrogen (N₂), oxygen (O₂), and water sinooan.com.

Equation 3: Explosive Decomposition 2NH₄NO₃(s) → 2N₂(g) + O₂(g) + 4H₂O(g)

The presence of calcium-based stabilizers in CAN, such as calcium carbonate, fundamentally alters these pathways. By reacting with the nitric acid produced in the initial dissociation (Equation 1), the stabilizer prevents the acid-catalyzed exothermic decomposition steps. This leads to the formation of stable products like calcium nitrate (Ca(NO₃)₂), water, and carbon dioxide, thereby inhibiting the generation of large volumes of gas and heat acs.orgijarset.com.

Table 1: Temperature-Dependent Decomposition Reactions of Ammonium Nitrate

| Temperature Range | Reaction Type | Primary Reaction | Products |

| ~170 - 200°C | Endothermic, Reversible | NH₄NO₃ ⇌ NH₃ + HNO₃ | Ammonia, Nitric Acid |

| > 200°C | Exothermic, Irreversible | NH₄NO₃ → N₂O + 2H₂O | Nitrous Oxide, Water |

| High Temperature / Confinement | Exothermic, Explosive | 2NH₄NO₃ → 2N₂ + O₂ + 4H₂O | Nitrogen, Oxygen, Water |

Mechanistic Understanding of Additive Influence on Decomposition Kinetics

Additives, often referred to as stabilizers or modifiers, are incorporated into ammonium nitrate to alter its thermal decomposition kinetics and enhance its safety. These materials can act as thermal sinks, dilute the energetic material, or, more importantly, chemically intervene in the decomposition pathways.

Calcium carbonate (CaCO₃) is a highly effective inhibitor of the uncontrolled decomposition of ammonium nitrate. Its primary role is to neutralize the nitric acid formed during the initial endothermic dissociation of AN acs.orgijarset.com. This acid-base reaction is crucial because the subsequent, highly exothermic decomposition reactions of AN are catalyzed by the presence of acid.

Computational studies based on density functional theory have elucidated the mechanism. The carbonate anion (CO₃²⁻) readily intercepts a proton from the nitric acid molecule. This is a barrier-less and strongly exothermic reaction that forms a stable intermediate complex acs.org. This complex then evolves to produce stable, non-energetic products such as calcium nitrate, water, and carbon dioxide acs.org. By consuming the acidic catalyst, calcium carbonate effectively raises the activation energy for the runaway decomposition, increasing the temperature at which the maximum exothermic effect is observed acs.orgmdpi.com.

Differential Scanning Calorimetry (DSC) data confirms this stabilizing effect. The peak decomposition temperature of pure AN is significantly increased in the presence of CaCO₃. For instance, while pure AN has a maximum decomposition temperature (Tₘₐₓ) of 326°C, mixing it with 20% by weight of CaCO₃ can increase the Tₘₐₓ to 389°C acs.org. Furthermore, the total heat generated is substantially reduced; a mixture with 33% by weight of CaCO₃ decreases the heat of decomposition from 1255 J/g for pure AN to 397 J/g acs.org.

Other mineral additives are also used to modify the thermal behavior of ammonium nitrate.

Calcium Sulfate (B86663): Calcium sulfate (CaSO₄) also exhibits a stabilizing effect on AN, though it is generally considered less effective than calcium carbonate acs.org. The mechanism is analogous, involving the interception of a proton from nitric acid by the sulfate anion (SO₄²⁻). However, the interaction is energetically less favorable compared to the carbonate anion's interaction acs.org. DSC tests show that while CaSO₄ does increase the decomposition temperature of AN, the effect is less pronounced than with CaCO₃. A mixture with 20% by weight of CaSO₄ increases the Tₘₐₓ to 334°C, a notable but smaller increase compared to that achieved with calcium carbonate acs.org. The heat generated by a mixture with 33% CaSO₄ is 669 J/g, indicating a reduction in energy release but less so than with CaCO₃ acs.org.

Table 2: Effect of Additives on Ammonium Nitrate Decomposition Temperature

| Additive (at 20 wt%) | Tₘₐₓ (°C) |

| None (Pure AN) | 326 |

| Calcium Carbonate (CaCO₃) | 389 |

| Calcium Sulfate (CaSO₄) | 334 |

Source: Data derived from DSC experiments. acs.org

Energetic Considerations in Stabilization Mechanisms (e.g., proton interception)

The core of the chemical stabilization mechanism for ammonium nitrate lies in the energetic favorability of interfering with the initial steps of its decomposition. The critical step leading to runaway reactions is the homolytic rupture of nitric acid (formed from AN dissociation) into highly reactive hydroxyl (OH•) and nitrogen dioxide (NO₂•) radicals. This step is highly endothermic, requiring a significant amount of energy (ΔG = 40.2 kcal/mol), which explains AN's relative stability under normal conditions acs.org.

Stabilizers like calcium carbonate and calcium sulfate provide an alternative, energetically much more favorable reaction pathway. The interception of a proton from nitric acid by the carbonate anion is a spontaneous, barrier-less, and strongly exothermic process (ΔG = -67.1 kcal/mol) acs.org.

Energetic Comparison:

Unstabilized Pathway: HNO₃ → OH• + NO₂• (ΔG = +40.2 kcal/mol)

Stabilized Pathway: HNO₃ + CaCO₃ → [NO₃···CaCO₃H] (ΔG = -67.1 kcal/mol)

This comparison clearly shows that the proton interception by the carbonate is vastly more favorable than the formation of reactive radicals. By providing this low-energy pathway, the stabilizer effectively diverts the decomposition process away from the dangerous, self-accelerating, radical-producing route. The reaction proceeds to form stable products like calcium nitrate and carbonic acid (which then decomposes to H₂O and CO₂), thus preventing the accumulation of catalysts and reactive species required for uncontrolled decomposition acs.org. The sulfate anion functions similarly but the initial proton capture is less exothermic, which correlates with its lower efficacy as a stabilizer compared to carbonate acs.org.

Analytical Characterization Techniques for Ammonium Calcium Trinitrate

Quantitative Determination of Elemental Composition

The precise quantification of the primary nutritional elements in ammonium (B1175870) calcium trinitrate is fundamental to its characterization. This involves not only determining the total nitrogen content but also speciating it into its ammoniacal and nitrate (B79036) forms, alongside accurately measuring the calcium and magnesium content.

Methods for Total Nitrogen and its Speciation (Ammoniacal vs. Nitrate Nitrogen)

Several methods are employed to ascertain the nitrogen content and its chemical forms within the compound. Total nitrogen is often determined using methods that convert all nitrogen species into a single measurable form, such as ammonia (B1221849). The Devarda's alloy method, for instance, is applicable for fertilizers containing nitrogen in both nitrate and ammoniacal forms. umn.edu In this technique, the sample is treated with Devarda's alloy (a mixture of copper, aluminum, and zinc) in a strong alkaline solution (e.g., sodium hydroxide) to reduce nitrate and nitrite (B80452) to ammonia. The total ammonia (pre-existing ammoniacal nitrogen plus the reduced nitrate nitrogen) is then distilled and collected in a standard acid solution, followed by titration to determine the total nitrogen content. umn.eduumn.edu

To speciate the nitrogen forms, ammoniacal nitrogen can be determined separately. One common method involves distillation in the presence of a mild alkali like magnesium oxide, which liberates ammonia from ammonium salts without affecting the nitrate components. umn.edu Another approach is the formaldehyde (B43269) titration method, which can be used for water-soluble ammonium nitrate; the ammonium ion reacts with formaldehyde, and the resulting mixture is titrated with sodium hydroxide (B78521). rsc.org

Once the ammoniacal nitrogen content is known, the nitrate nitrogen content can be calculated by subtracting the ammoniacal nitrogen value from the total nitrogen value determined previously.

| Method | Principle | Determines | Key Reagents |

|---|---|---|---|

| Devarda's Alloy Method | Chemical reduction of nitrate/nitrite to ammonia in an alkaline medium, followed by distillation and titration. umn.edu | Total Nitrogen (Ammoniacal + Nitrate) | Devarda's Alloy, Sodium Hydroxide umn.edu |

| Magnesium Oxide Distillation | Selective liberation of ammonia from ammonium salts using a mild base, followed by distillation and titration. umn.edu | Ammoniacal Nitrogen | Magnesium Oxide umn.edu |

| Formaldehyde Titration | Reaction of ammonium ions with formaldehyde, followed by titration of the resulting acidic solution. rsc.org | Ammoniacal Nitrogen | Formaldehyde, Sodium Hydroxide rsc.org |

Calcium and Magnesium Content Analysis

The determination of calcium and magnesium is crucial for confirming the composition of ammonium calcium trinitrate. A primary technique for this analysis is EDTA (ethylenediaminetetraacetic acid) titration. univ-lyon1.fr This complexometric titration involves using EDTA as a chelating agent to form stable complexes with calcium and magnesium ions. The endpoint is detected using specific indicators. However, a significant challenge in this method is the interference from phosphate (B84403) ions, which may be present in compound fertilizers. univ-lyon1.fr This interference can be eliminated through various techniques, including precipitation of phosphate with zirconium nitrate or ferric ammonium sulfate (B86663), or removal via anion exchange resins. univ-lyon1.fr

Alternatively, instrumental methods such as atomic absorption spectroscopy (AAS) provide a robust and sensitive means of quantifying calcium and magnesium. mpg.de This technique measures the absorption of light by free atoms of the elements in a gaseous state, with the amount of absorption being proportional to the concentration of the element.

Solubility-Based Methodologies for Compound Differentiation and Purity Assessment (e.g., acetone (B3395972) extraction for formulation identification)

Solubility-based methods leverage the differing solubilities of the components of this compound in specific organic solvents to achieve separation, which is useful for identifying formulations and assessing purity. Acetone extraction is a prime example of this methodology. umn.edu

The principle relies on the significant difference in solubility between calcium nitrate and ammonium nitrate in acetone. Calcium nitrate is very soluble in acetone (approximately 33 g per 100 g of acetone), whereas ammonium nitrate is described as practically insoluble or only slightly soluble (approximately 0.5 g per 100 g of acetone). umn.edu This disparity allows for a straightforward separation. By treating a finely ground sample of this compound with acetone, the highly soluble calcium nitrate component is dissolved, leaving the less soluble ammonium nitrate and any insoluble fillers (like calcium carbonate or dolomite) as a solid precipitate. umn.edu This process can be used to confirm the presence of the ammonium-containing double salt and to separate the primary components for further analysis. umn.edu The weight of the extracted material versus the undissolved residue can provide a quantitative measure of the formulation's composition and purity. umn.edu

| Compound | Solubility in Acetone (g/100g) | Reference |

|---|---|---|

| Calcium Nitrate | ~33 | umn.edu |

| Ammonium Nitrate | ~0.5 | umn.edu |

Spectrophotometric and Chromatographic Methods for Ion Analysis (e.g., Flow Injection Analysis for Nitrate, Nitrite, and Ammonium)

Modern analytical laboratories frequently utilize spectrophotometric and chromatographic techniques for rapid and precise ion analysis in fertilizer samples.

Ion Chromatography (IC) is a powerful and widely used method for the simultaneous analysis of multiple ionic species. carleton.eduimpactanalytical.com In IC, a sample solution is passed through a column containing a resin that separates ions based on their charge and affinity. This allows for the effective separation and quantification of anions like nitrate and nitrite, and cations like ammonium, calcium, and magnesium from a single sample injection. carleton.edunih.gov The separated ions are typically measured by a conductivity detector. univ-lyon1.fr The method is highly valued for its ability to provide discrete retention times for each ion, enabling accurate identification and measurement. umn.eduuniv-lyon1.fr

Flow Injection Analysis (FIA) is another key automated technique used for high-throughput analysis of agricultural samples. flowinjection.com FIA systems automate wet chemical procedures for the spectrophotometric determination of specific ions.

For Nitrate and Nitrite: A common FIA method involves the reduction of nitrate to nitrite using an online copperized cadmium column. The total nitrite (original plus reduced nitrate) is then determined spectrophotometrically via the Griess-Ilosvay reaction, where nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo dye, which is measured at approximately 520-543 nm. ucdavis.edunih.govresearchgate.net Nitrite alone can be measured by bypassing the reduction column.

For Ammonium: The salicylate (B1505791) method is frequently used in FIA systems. Ammonium reacts with salicylate and hypochlorite (B82951) in an alkaline buffer to form a blue-green colored compound, which is measured spectrophotometrically at around 660 nm. ucdavis.eduucdavis.edu Sodium nitroprusside is often added to enhance the sensitivity of the reaction. ucdavis.eduucdavis.edu

FIA provides rapid, precise, and reproducible results, making it ideal for the routine quality control of fertilizers. flowinjection.comresearchgate.net

Advanced Techniques for Trace Impurity Profiling

To understand the origin and profile of a fertilizer sample, advanced techniques are employed to identify and quantify trace impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a premier technique for this purpose. researchgate.net ICP-MS can detect a wide range of elements at ultra-trace levels (parts-per-billion or lower).

In the context of this compound, ICP-MS has been used to analyze dozens of elements to create a unique "elemental signature" or profile. researchgate.net This profile can be used for source attribution in forensic investigations. Research has shown that the concentrations of specific trace elements—such as Sodium (Na), Vanadium (V), Manganese (Mn), Copper (Cu), Gallium (Ga), Strontium (Sr), Barium (Ba), and Uranium (U)—can be used to develop statistical models that classify samples by their factory of origin. researchgate.net The analysis can be performed on the water-soluble portion (containing ammonium and calcium nitrates) as well as the water-insoluble portion (calcium carbonate filler), with the insoluble part often providing a higher degree of discrimination between sources. researchgate.net Other techniques like Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) can also be used to discriminate between samples by analyzing for trace metals and ions in the bulk material.

| Element | Symbol |

|---|---|

| Sodium | Na |

| Vanadium | V |

| Manganese | Mn |

| Copper | Cu |

| Gallium | Ga |

| Strontium | Sr |

| Barium | Ba |

| Uranium | U |

Advanced Applications and Material Science Perspectives of Ammonium Calcium Trinitrate

Utilization in Specialized Chemical Synthesis and Pharmaceutical Precursors

Ammonium (B1175870) calcium trinitrate's primary industrial role is in the production of fertilizers, where it is typically formed by reacting nitric acid with ammonia (B1221849) and adding a calcium source like limestone or calcium carbonate. ureaknowhow.comresearchgate.netgoogle.com While the nitrate (B79036) and ammonium ions are fundamental in many chemical processes, the direct use of ammonium calcium trinitrate as a precursor in specialized organic or pharmaceutical synthesis is not extensively documented in publicly available research. Its synthesis route involves the neutralization of nitric acid with ammonia, followed by the addition of calcium nitrate. google.com The compound itself can be a source of concentrated ammonium nitrate. For instance, it has been used in the preparation of ammonium nitrate for improvised explosives, where the this compound is first converted to ammonium nitrate. wikipedia.org

Engineering Applications in Construction Materials (e.g., concrete hardening acceleration, cold weather admixtures)

This compound serves as a multifunctional admixture in concrete technology, particularly valued for its performance in cold weather conditions. sinooan.comcivilengineeringforum.me It acts as a set and hardening accelerator, speeding up the hydration process of cement. superplasticizers.com

The mechanism involves the calcium ion (Ca²⁺), which accelerates the formation and precipitation of calcium hydroxide (B78521), a key product of cement hydration. tcichina.co.uk This leads to faster setting times and enhanced early strength development. superplasticizers.com This property is crucial for construction projects with tight schedules. superplasticizers.com

In cold weather, low temperatures slow the chemical reactions of cement hydration, which can delay setting and strength gain and increase the risk of damage if the water in the fresh concrete freezes. sinooan.comdaneshyari.com this compound counteracts these effects in two ways:

Acceleration : It speeds up the hydration reactions, generating heat more quickly and helping the concrete to set before it can freeze. sinooan.com

Antifreeze : It lowers the freezing point of the water within the concrete mix, providing protection at temperatures below 0°C. sinooan.comcivilengineeringforum.me Studies have shown its effectiveness at temperatures as low as -20°C. daneshyari.com

Unlike chloride-based accelerators, which can promote corrosion of steel reinforcement, this compound is a non-chloride admixture, making it a safer choice for reinforced concrete structures. sinooan.comsuperplasticizers.com Research has demonstrated that its use can significantly increase the compressive strength of concrete cured at low temperatures compared to mixes without the admixture. daneshyari.com For example, one study found that a 6% dosage of calcium nitrate by weight of cement increased compressive strength by 48–964% for concrete cured at -5°C. daneshyari.com

| Property | Condition | Observation | Source |

|---|---|---|---|

| Setting Time | Low Temperature (+5°C) | Functions as an effective set accelerator, shortening initial and final setting times. nih.gov | nih.gov |

| Hardening | Standard Temperature (20°C) | Does not significantly accelerate 1-day strength, but can increase longer-term strength. ingenio-web.it | ingenio-web.it |

| Compressive Strength | Curing at -5°C to -20°C | Significantly increases compressive strength compared to control samples without the admixture. daneshyari.com | daneshyari.com |

| Mechanism | Cement Paste | Increases calcium ion concentration, accelerating CSH formation and reducing ettringite formation. nih.gov | nih.gov |

| Application | Cold Weather Concreting | Used as a non-chloride accelerator and antifreeze admixture. sinooan.comcivilengineeringforum.me | sinooan.comcivilengineeringforum.me |

Role in Oil and Gas Industry Operations (e.g., land reclamation, drilling fluid formulations)

In the oil and gas industry, this compound is utilized in several distinct operations:

Cementing Operations : Similar to its use in general construction, it is added to cement slurries for oil wellbores to accelerate the hardening process. tcichina.co.uk This ensures the structural integrity of the well casing and zonal isolation more quickly.

Drilling Fluids : It serves as a source of calcium ions in various drilling fluid formulations. tcichina.co.uk It is used in clear-water drilling, a method employed in hard rock formations where fluid density is not a primary concern. tcichina.co.uk The compound can also be added to invert oil-based mud emulsions to provide supplemental calcium. tcichina.co.uk In some brine drilling fluids, it is used to create higher density solutions that can improve the rate of penetration in certain shale formations. aesfluids.com

Land Reclamation : After drilling operations are complete, this compound is used for the "re-greening" of well sites. tcichina.co.uk As a fertilizer, it provides essential nitrogen and calcium to promote the regrowth of vegetation on disturbed land, aiding in environmental restoration. tcichina.co.uktcichina.co.uk

Development of Novel Material Formulations

This compound is a component in several specialized material formulations due to its specific chemical properties.

Instant Cold Packs : The dissolution of this compound in water is an endothermic process, meaning it absorbs heat from its surroundings and causes a drop in temperature. wikipedia.org This property allows it to be used as an alternative to ammonium nitrate in the formulation of instant cold packs for medical or first-aid use. wikipedia.orgsinooan.com

Explosive Compositions : While less common than pure ammonium nitrate, calcium nitrate has been patented for use in explosive compositions when mixed with prilled ammonium nitrate and a liquid hydrocarbon oil. google.com In this formulation, the calcium nitrate is present at a range of 1% to 60% by weight of the total nitrate mixture. google.com

Application in Plant Tissue Culture and Agricultural Biotechnology as a Nutrient Source

In the field of agricultural biotechnology, precise nutrient compositions are critical for the successful in-vitro propagation of plants. This compound has been investigated as a component in plant tissue culture media. Nitrogen is a crucial macronutrient, typically supplied in media like the Murashige and Skoog (MS) medium as nitrate (from potassium nitrate) and ammonium (from ammonium nitrate). mdpi.comnih.gov

A study focused on optimizing sugarcane propagation developed a safer, more cost-effective culture medium by replacing the traditionally used ammonium nitrate and potassium nitrate with fertilizer-grade calcium ammonium nitrate and ammonium sulfate (B86663). mdpi.comnih.gov This approach addresses the need for both nitrate and ammonium ions, which plants require in different forms for optimal growth. nih.gov The research demonstrated that a medium formulated with calcium ammonium nitrate could achieve morphological and physiological indicators comparable to the standard MS medium, but at a potentially lower cost. mdpi.comnih.gov

The study tested various concentrations of nitrate and ammonium ions derived from calcium ammonium nitrate and ammonium sulfate. The results showed that specific ratios provided the best outcomes for sugarcane plantlet growth, highlighting the compound's potential as a viable nutrient source in large-scale micropropagation. mdpi.comnih.gov

| Treatment Group | Nitrate (NO₃⁻) Concentration (mM) | Ammonium (NH₄⁺) Concentration (mM) | Outcome | Source |

|---|---|---|---|---|

| Control (Standard MS) | 39.28 | 20.49 | Standard growth | mdpi.comnih.gov |

| Treatment 1 | 19.69 | 10.30 | Sub-optimal growth | mdpi.comnih.gov |

| Treatment 2 | 29.54 | 15.44 | Moderate growth | mdpi.comnih.gov |

| Treatment 3 | 39.38 | 20.59 | Optimal morphological and physiological indicators; most cost-effective. mdpi.comnih.gov | mdpi.comnih.gov |

| Treatment 4 | 49.225 | 25.74 | Optimal morphological and physiological indicators. mdpi.comnih.gov | mdpi.comnih.gov |

| Treatment 5 | 59.07 | 30.89 | Supra-optimal concentrations | mdpi.comnih.gov |

| Treatment 6 | 68.915 | 36.03 | Supra-optimal concentrations | mdpi.comnih.gov |

Environmental Geochemistry and Ecological Interactions of Ammonium Calcium Trinitrate

Biogeochemical Cycling and Environmental Fate in Soil-Water Systems

The biogeochemical cycling of Calcium Ammonium (B1175870) Nitrate (B79036) (CAN) in terrestrial and aquatic environments is primarily governed by the transformations of its nitrogen components: ammonium (NH₄⁺) and nitrate (NO₃⁻). wikipedia.org As a compound fertilizer, its fate in soil-water systems involves dissolution, ion exchange, and microbial transformations that influence its mobility and availability to plants. toros.com.trameropa.ro

Upon application, CAN dissolves in soil water, releasing its constituent ions. The positively charged ammonium ion (cation) is readily adsorbed by negatively charged soil colloids, such as clay minerals and organic matter. toros.com.tr This electrostatic attraction temporarily holds the ammonium in the root zone, making it less susceptible to immediate loss through water movement.

In contrast, the negatively charged nitrate ion (anion) remains mobile in the soil solution. toros.com.trameropa.ro Because soil particles also tend to be negatively charged, they repel the nitrate ion, allowing it to move freely with soil water. cceonondaga.org This high mobility makes nitrate vulnerable to being washed out of the root zone, a process known as leaching. cceonondaga.org

Dynamics of Nutrient Leaching and Runoff

The differential mobility of ammonium and nitrate ions is central to the dynamics of nutrient leaching and runoff from soils treated with CAN. Leaching is the primary pathway for nitrate loss, particularly in sandy soils with low cation exchange capacity and during periods of heavy rainfall or excessive irrigation. toros.com.tr Once leached below the root zone, nitrate can eventually reach groundwater, becoming a significant source of contamination. bgs.ac.uk

While CAN is formulated to provide a slower release of nutrients compared to more soluble fertilizers, reducing the risk of nutrient loss, the potential for leaching remains a key environmental concern. loyalfertilizer.comloyalfertilizer.com Research comparing nitrate leaching from CAN with other fertilizers has shown that under certain conditions, CAN application can lead to significant nitrate concentrations in soil pore water. For instance, a two-year field study on grassland found that fertilization with only CAN resulted in higher average nitrate concentrations in pore water (49-73 mg/l) compared to a combination treatment with cattle slurry (32-41 mg/l). nih.gov

Runoff, the lateral movement of water over the soil surface, can also transport dissolved nitrate and ammonium, as well as CAN granules, into nearby surface water bodies, contributing to nutrient pollution. bgs.ac.uksinooan.com

Nitrogen Transformation Pathways (Nitrification and Denitrification)

The nitrogen from CAN undergoes two critical microbial processes in the soil: nitrification and denitrification. fiveable.melumenlearning.com

Nitrification is a two-step aerobic process where soil bacteria convert ammonium to nitrate. libretexts.org

Ammonia (B1221849) Oxidation : Bacteria such as Nitrosomonas and Nitrosospira oxidize ammonium (NH₄⁺) to nitrite (B80452) (NO₂⁻). fiveable.melumenlearning.com

Nitrite Oxidation : Bacteria like Nitrobacter then rapidly oxidize the nitrite to nitrate (NO₃⁻). fiveable.melumenlearning.com

This process is crucial as it converts the less mobile ammonium into the highly mobile nitrate form, thereby increasing the risk of leaching. cceonondaga.org Nitrification occurs optimally in warm, moist, and well-aerated soils with a neutral to slightly alkaline pH. cceonondaga.orgfiveable.me

Denitrification is an anaerobic process where bacteria, such as Pseudomonas and Clostridium, convert nitrate back into gaseous nitrogen forms, primarily dinitrogen gas (N₂), but also nitrous oxide (N₂O), a potent greenhouse gas. cceonondaga.orglumenlearning.com This process occurs in oxygen-limited conditions, such as in waterlogged soils, and serves to remove fixed nitrogen from the ecosystem, returning it to the atmosphere. fiveable.melumenlearning.com While denitrification can mitigate nitrate leaching into water bodies, it contributes to greenhouse gas emissions. fiveable.me

Table 1: Key Nitrogen Transformation Pathways

| Process | Description | Key Microorganisms | Environmental Conditions | Primary End Product |

|---|---|---|---|---|

| Nitrification | Two-step oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻). libretexts.org | Nitrosomonas, Nitrobacter lumenlearning.com | Aerobic (high oxygen), warm, moist soils. fiveable.me | Nitrate (NO₃⁻) |

| Denitrification | Step-wise reduction of nitrate (NO₃⁻) to nitrogen gas (N₂). fiveable.me | Pseudomonas, Clostridium lumenlearning.com | Anaerobic (low oxygen), presence of organic carbon. fiveable.me | Dinitrogen Gas (N₂), Nitrous Oxide (N₂O) |

Aquatic Ecotoxicology and Eutrophication Potential

When excess nitrogen from CAN enters aquatic ecosystems through leaching or runoff, it can have significant ecotoxicological effects and contribute to eutrophication. ameropa.roloyalfertilizer.com Eutrophication is the enrichment of water bodies with nutrients, which stimulates excessive growth of algae and aquatic plants. bgs.ac.uknih.gov This subsequent "algal bloom" blocks sunlight from reaching deeper water. When the algae die and decompose, the process consumes large amounts of dissolved oxygen, creating hypoxic (low oxygen) or anoxic (no oxygen) conditions that can lead to widespread death of fish and other aquatic organisms. bgs.ac.uknih.gov

The nitrogen compounds themselves can be toxic to aquatic life. Unionized ammonia is particularly toxic, while ammonium and nitrate ions are generally less so. nih.gov However, high concentrations of nitrate can still be harmful. Ecotoxicological studies on calcium nitrate, a component of CAN, have determined specific toxicity levels for freshwater organisms.

Table 2: Ecotoxicity of Calcium Nitrate for Freshwater Organisms

| Organism | Test Type | Endpoint | Value (mg N-NO₃⁻/L) | Source |

|---|---|---|---|---|

| Ceriodaphnia silvestrii (water flea) | Short-term (Acute) | EC₅₀ | 76.72 | nih.gov |

| Chironomus xanthus (midge larvae) | Short-term (Acute) | EC₅₀ | 296.46 | nih.gov |

| Ceriodaphnia silvestrii (water flea) | Long-term (Chronic) | IC₂₅ | 5.05 | nih.gov |

| Chironomus xanthus (midge larvae) | Long-term (Chronic) | IC₂₅ | 28.73 | nih.gov |

Life Cycle Assessment of Production Processes and Environmental Footprint Analysis

This process requires large inputs of natural gas, both as a feedstock and as a fuel, and is responsible for the majority of energy consumption and GHG emissions in the fertilizer production chain. itm-conferences.orgmdpi.com The production of one tonne of ammonia emits approximately 1.5 to 1.89 tonnes of CO₂ equivalent. itm-conferences.org Subsequent steps, such as the production of nitric acid, also contribute to emissions, including nitrous oxide (N₂O). mdpi.com

LCA studies of CAN (27% N) production facilities have quantified these impacts. For example, one detailed analysis of a production complex in Algeria found that the ammonia unit consumed 78% of the facility's natural gas. itm-conferences.org The carbon footprint for manufacturing CAN can vary significantly depending on the technology used and the region of production, with reported values ranging from approximately 1.0 to 2.86 kg of CO₂ equivalent per kg of CAN. researchgate.net

Table 3: Environmental Footprint of Ammonia and CAN Production (per tonne)

| Product | Energy Consumption (Natural Gas) | Greenhouse Gas Emissions (CO₂ eq.) | Source |

|---|---|---|---|

| Ammonia | 51.94 GJ | 1.89 t | itm-conferences.org |

| CAN (27%) | 23.09 GJ | 2.22 t | researchgate.net |

Remediation Strategies for Nitrate Contamination in Environmental Systems

Given the mobility of nitrate and its potential to contaminate groundwater and surface water, various remediation strategies have been developed to remove it from affected environmental systems. These strategies can be broadly categorized into physical and biological methods. mdpi.commdpi.com

Physical Remediation: These technologies focus on separating nitrate from the water.

Reverse Osmosis (RO): This membrane-based technology uses pressure to force water through a semipermeable membrane, which can remove 85% to 95% of nitrate ions. mdpi.comfreshwatersystems.com A significant drawback is the production of a concentrated brine waste stream. mdpi.com

Ion Exchange: This process involves passing contaminated water through a resin that exchanges chloride ions for nitrate and sulfate (B86663) ions in the water. mdpi.com

Adsorption and Electrodialysis: These are other separation techniques used to remove nitrate from water. mdpi.commdpi.com

Biological Remediation: This approach utilizes natural microbial processes to transform nitrate into harmless nitrogen gas.

Microbial Denitrification: This is considered one of the most promising and cost-effective methods. mdpi.com It involves stimulating the activity of denitrifying bacteria, which use nitrate as an electron acceptor in the absence of oxygen, converting it to N₂ gas. This can be done in situ (in the ground) or in bioreactors. mdpi.comnih.gov The effectiveness of this method depends on factors like pH, temperature, and the availability of a carbon source for the bacteria. mdpi.com

Pump-and-Fertilize: This is a management strategy for agricultural areas where nitrate-contaminated groundwater is pumped and used for irrigation, allowing crops to take up the nitrogen, thereby reducing both the contamination and the need for additional fertilizer. ucanr.edu

Table 4: Comparison of Nitrate Remediation Strategies

| Strategy | Method Type | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Reverse Osmosis | Physical | Membrane filtration to separate nitrate ions. mdpi.com | High removal efficiency (85-95%). mdpi.com | Expensive, energy-intensive, produces brine waste. mdpi.com |

| Ion Exchange | Physical | Resin exchanges chloride for nitrate ions. mdpi.com | Effective for nitrate removal. | Requires regeneration of resin; produces waste. |

| Microbial Denitrification | Biological | Bacteria convert nitrate to nitrogen gas. mdpi.com | Cost-effective, converts pollutant to harmless gas. mdpi.com | Can be slow; requires specific environmental conditions. nih.gov |

| Pump-and-Fertilize | Management | Recycling nitrate-contaminated water for crop irrigation. ucanr.edu | Reduces contamination and fertilizer use. ucanr.edu | Applicable mainly in agricultural settings. |

Theoretical and Computational Chemistry Studies on Ammonium Calcium Trinitrate

Density Functional Theory (DFT) Investigations of Molecular and Solid-State Interactions

Currently, there are no specific Density Functional Theory (DFT) studies that have been published focusing on the molecular and solid-state interactions within the hydrated double salt, ammonium (B1175870) calcium trinitrate. Such investigations would be crucial for understanding the fundamental properties of this material.

Future DFT studies could elucidate the electronic structure, charge distribution, and bonding characteristics within the crystal lattice. Key areas of investigation would include the nature of the interactions between the ammonium (NH₄⁺), calcium (Ca²⁺), and nitrate (B79036) (NO₃⁻) ions, as well as the role of the ten water molecules of hydration in stabilizing the crystal structure. Analysis of the projected density of states (PDOS) and electronic band structure would provide insights into its insulating or semi-conducting properties. Furthermore, calculations of cohesive energies and lattice parameters would offer a theoretical benchmark for experimental crystallographic data.

Modeling of Reaction Mechanisms and Energetic Profiles during Decomposition

Detailed computational modeling of the decomposition mechanisms and energetic profiles for ammonium calcium trinitrate has not yet been reported. While the thermal decomposition of ammonium nitrate is well-studied both experimentally and theoretically, the influence of the calcium nitrate and water of hydration in the double salt complex on these pathways remains an open area for research.

Simulation of Additive Effects on Compound Stability and Reactivity

There are no available simulation studies that specifically investigate the effects of additives on the stability and reactivity of this compound. Research on related materials, such as ammonium nitrate, has shown that additives can significantly alter decomposition behavior. For instance, a theoretical study on the role of calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄) as additives in ammonium nitrate decomposition suggested that these anions can inhibit runaway reactions by intercepting acidic protons. nih.gov

Simulations tailored to this compound could explore how impurities or deliberately introduced additives interact with the compound's crystal lattice or its decomposition intermediates. Such studies could predict which additives might enhance thermal stability, a crucial factor for its safe storage and transport, or, conversely, which might sensitize it to decomposition.

Predictive Modeling of Crystal Growth and Morphology

Predictive modeling of the crystal growth and morphology of this compound is another area where specific computational studies are currently absent. The morphology of crystalline materials is critical as it influences properties such as solubility, flowability, and hygroscopicity, which are important for its application, for instance, as a fertilizer.

Future research could employ computational methods such as the Bravais-Friedel-Donnay-Harker (BFDH) model or atomistic simulations to predict the crystal habit from the underlying crystal structure. These models could help in understanding how different growth conditions (e.g., solvent, temperature, impurities) might affect the final crystal shape, providing a theoretical basis for controlling the material's physical properties during its production.

Future Research Directions and Emerging Challenges for Ammonium Calcium Trinitrate

Innovation in Sustainable Synthesis Technologies

The conventional production of ammonium (B1175870) calcium trinitrate is intrinsically linked to the energy-intensive Haber-Bosch process for ammonia (B1221849) synthesis, which relies heavily on fossil fuels and contributes significantly to global greenhouse gas emissions. royalsociety.orgsemanticscholar.org A primary challenge and research frontier is the decarbonization of this foundational step.

Green Ammonia Production: A paradigm shift towards "green ammonia" is underway, utilizing hydrogen produced via water electrolysis powered by renewable energy sources like solar and wind. stamicarbon.comfertilizer.serviceshydrogenera.eu This method eliminates the carbon footprint associated with traditional steam methane reforming. royalsociety.org Integrating green ammonia synthesis into the production chain of ammonium calcium trinitrate is a critical future direction for creating carbon-neutral fertilizers. stamicarbon.com

Circular Economy Approaches: Research is also exploring the principles of a circular economy to create more sustainable synthesis pathways. greengubregroup.com This includes:

Valorization of Industrial Byproducts: Studies have demonstrated the feasibility of using calcium-rich industrial wastes, such as limestone waste, as a raw material for producing the calcium nitrate (B79036) component. journalcsij.comresearchgate.net This approach minimizes waste and reduces the need for virgin resource extraction. journalcsij.com

Nutrient Recovery: Advanced technologies are being investigated to recover nitrogen from wastewater and agricultural residues, which could then be used as a feedstock for fertilizer production, closing the nutrient loop. greengubregroup.comresearchgate.net

Process Electrification: Beyond green hydrogen, direct electrochemical synthesis of ammonia under ambient conditions is an emerging field that could decentralize and further decarbonize production. scitechdaily.com While still in early stages, this technology could enable smaller-scale, localized fertilizer production, reducing transportation costs and energy consumption. weforum.org

Exploration of Advanced Structural Forms and Nanomaterials

The physical form of this compound directly influences its handling, application, and nutrient release characteristics. Research into advanced structural modifications aims to enhance its performance and efficiency.

Crystalline Structure Stabilization: Ammonium nitrate, a key component, undergoes several crystalline phase transitions at different temperatures, which can lead to changes in volume and degrade the physical quality of fertilizer granules. wikipedia.org Future research will likely focus on stabilizing the crystal structure of the this compound double salt to improve its mechanical strength, reduce dust formation, and prevent caking during storage. Additives and specific granulation process controls are key areas of investigation. fertechinform.org

Nanomaterials and Nano-encapsulation: The application of nanotechnology in agriculture presents a significant opportunity. While research specifically on this compound nanomaterials is nascent, the principles are well-established for other fertilizers. Future exploration will likely involve:

Nano-fertilizers: Synthesizing this compound at the nanoscale to increase its surface area and reactivity, potentially improving nutrient uptake efficiency by plants.

Nano-encapsulation: Encasing the compound in biodegradable nano-polymers or porous nanomaterials. This technology can create "smart" fertilizers that release nutrients in a controlled manner, responding to environmental triggers like soil moisture or pH. This would minimize nutrient loss and environmental impact. researchgate.net

Enhancement of Environmental Sustainability in Product Lifecycle

A comprehensive understanding of the environmental footprint of this compound, from raw material extraction to field application, is crucial for identifying areas for improvement. Life Cycle Assessment (LCA) is a critical tool in this endeavor.

LCA studies consistently identify ammonia production as the most significant contributor to the environmental impact of nitrogen fertilizers, particularly in terms of global warming potential and fossil fuel depletion. semanticscholar.orgwur.nlmdpi.com The production of one tonne of ammonia can emit approximately 1.89 tonnes of CO2 equivalent and consume over 50 GJ of natural gas. semanticscholar.org

Future research will focus on mitigating these impacts across the product lifecycle by:

Reducing Production Emissions: Beyond green ammonia, implementing catalytic reduction techniques during nitric acid production can drastically lower nitrous oxide (N₂O) emissions, a potent greenhouse gas. wur.nl

Improving Nutrient Use Efficiency (NUE): Enhancing the efficiency of the fertilizer in the field is paramount. Losses of nitrogen to the atmosphere as ammonia or N₂O, and to waterways through leaching, contribute to air and water pollution and eutrophication. loyalfertilizer.comunep.org Strategies to improve NUE, such as the development of controlled-release formulations and precision agriculture techniques, are central to enhancing environmental sustainability. natnavi.comthedailyscrumnews.com

Table 1: Key Environmental Impact Categories in Calcium Ammonium Nitrate (CAN) Production This interactive table summarizes findings from Life Cycle Assessment studies, highlighting the stages with the highest environmental burden.

| Impact Category | Dominant Production Stage | Key Contributor | Potential Mitigation Strategy |

|---|---|---|---|

| Climate Change (GWP) | Ammonia Synthesis | CO₂ emissions from natural gas reforming | Green ammonia production, Carbon Capture |

| Acidification | Ammonia & Nitric Acid Production | NOx emissions | Emission control technologies (e.g., catalysts) |

| Fossil Fuel Depletion | Ammonia Synthesis | High natural gas consumption | Electrification, use of renewable energy |

| Eutrophication | Field Application | Nitrogen runoff and leaching | Controlled-release formulations, precision farming |

Integration with Smart Material Systems for Controlled Release and Functionality

To maximize nutrient delivery to crops while minimizing environmental losses, the integration of this compound with smart material systems is a key area of innovation. The goal is to move from a passive fertilizer to an active, controlled-release system.

Biodegradable Polymer Coatings: Research has shown success in embedding fertilizers like ammonium nitrate into a matrix of degradable natural polymers. scribd.com These coatings or matrices break down slowly in the soil, releasing nutrients over an extended period that is better synchronized with the crop's demand. This approach significantly reduces the amount of nitrogen lost to the environment. scribd.com Applying this technology to this compound is a logical next step.

Responsive Release Mechanisms: The next generation of smart fertilizers may feature materials that respond to specific environmental stimuli. This could include hydrogels that swell and release nutrients in the presence of water or coatings that dissolve at a rate determined by soil temperature or microbial activity.

Piped-Slow-Release (PSR) Systems: Innovative application methods are also being developed. One study demonstrated a piped-slow-release system for calcium nitrate for in-situ sediment remediation. nih.gov This method showed a longer nutrient release half-life and greater efficiency compared to conventional injection. nih.gov Adapting such controlled dosing technologies for agricultural applications of this compound could revolutionize precision fertilization.

Interdisciplinary Research at the Interface of Chemical Engineering, Agricultural Science, and Environmental Remediation

Addressing the complex challenges associated with modern fertilizers requires breaking down traditional research silos. The future of this compound development lies at the intersection of multiple scientific disciplines.

Chemical Engineering and Agricultural Science: Collaboration is essential for designing fertilizers with specific agronomic goals in mind. Chemical engineers can develop novel synthesis processes and advanced material formulations, while agricultural scientists can test their efficacy in different soil types and cropping systems. thedailyscrumnews.comijrsset.org For instance, research has shown the advantage of using this compound on acidic soils due to its neutralizing effect, a finding that requires input from both fields. e3s-conferences.orgresearchgate.net

Environmental Science and Chemical Engineering: To mitigate environmental impacts, chemical engineers can work with environmental scientists to develop cleaner production technologies and design biodegradable controlled-release systems. researchgate.net LCA studies, which are crucial for quantifying environmental footprints, are inherently interdisciplinary.

Agricultural and Environmental Remediation: Research into how different fertilizer formulations and application techniques affect nitrogen runoff, soil health, and greenhouse gas emissions is critical. This knowledge informs the development of best management practices and can lead to the design of fertilizers that not only nourish crops but also contribute to soil health and remediation. sinooan.com For example, slow-release calcium nitrate has been studied for its role in controlling odor in contaminated sediments by managing inorganic nitrogen release and enhancing sulfide oxidation. nih.gov

Table 2: Interdisciplinary Research Focus Areas for this compound This interactive table outlines key research questions at the intersection of different scientific fields.

| Interdisciplinary Fields | Key Research Question | Desired Outcome |

|---|---|---|

| Chemical Engineering & Agricultural Science | How can granulation and coating technologies be tailored to match the nutrient uptake curves of specific high-value crops? | "Crop-specific" fertilizers that maximize yield and minimize waste. |

| Environmental Science & Chemical Engineering | What is the most energy-efficient and scalable pathway for producing "green" this compound using renewable inputs? | A commercially viable, carbon-neutral production process. |

| Agricultural Science & Environmental Remediation | Can advanced formulations of this compound reduce N₂O emissions from agricultural soils compared to other nitrogen sources? | Fertilizers with a lower greenhouse gas footprint during the application phase. |

Q & A

Q. How can researchers quantitatively determine ammonium and calcium content in ammonium calcium trinitrate?

- Methodology : Use complexometric titration with chrome dark blue indicator (e.g., Titriplex III) for calcium quantification. Dissolve the compound in ammonia buffer (pH 10) to mask interfering ions like magnesium. Titrate with EDTA until the color transitions from cherry red to blue-lilac . For ammonium, employ Kjeldahl digestion followed by back-titration with standardized sulfuric acid .

- Data Validation : Cross-check results with ion chromatography (IC) or inductively coupled plasma optical emission spectroscopy (ICP-OES) for trace metal validation .

Q. What experimental conditions are critical for synthesizing this compound?

- Key Parameters :

- pH Control : Maintain pH 5–6 during precipitation to avoid decomposition of nitrate ions. Use ammonium hydroxide buffer to stabilize the reaction medium .

- Temperature : Synthesize at 25–30°C to optimize crystal growth and minimize side reactions (e.g., ammonium nitrate hydrolysis) .

- Stoichiometry : Ensure a 1:1 molar ratio of calcium nitrate to ammonium nitrate precursors to prevent impurity phases .

- Validation : Confirm purity via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Q. How can spectroscopic methods characterize this compound’s structure?

- FTIR Analysis : Identify characteristic peaks:

- NH₄⁺ : N–H stretching (~3200 cm⁻¹) and bending (~1400 cm⁻¹).

- NO₃⁻ : Asymmetric stretching (~1380 cm⁻¹) and bending (~820 cm⁻¹) .

- Raman Spectroscopy : Detect nitrate ion symmetry modes (e.g., symmetric stretch at ~1045 cm⁻¹) to confirm coordination geometry .

Advanced Research Questions

Q. How do researchers resolve contradictions in thermal decomposition data for this compound?

- Conflict Analysis : Discrepancies in reported decomposition temperatures (e.g., 150–200°C) may arise from differences in sample hydration or impurities.

- Methodology :

- Perform dynamic TGA under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways .

- Use differential scanning calorimetry (DSC) to differentiate endothermic (water loss) and exothermic (nitrate decomposition) events .

- Cross-reference with evolved gas analysis (EGA-MS) to identify gaseous byproducts (e.g., NH₃, NOₓ) .

Q. What advanced strategies optimize the compound’s stability in aqueous solutions?

- Challenge : this compound is hygroscopic and prone to deliquescence.

- Solutions :

Q. How can computational modeling predict this compound’s reactivity?

- Approach :

- DFT Calculations : Model the electronic structure to predict redox behavior (e.g., nitrate reduction potentials) .

- Molecular Dynamics (MD) : Simulate hydration shells to assess dissolution kinetics in polar solvents .

- Validation : Compare simulated spectra (IR, Raman) with experimental data to refine force-field parameters .

Q. What are the challenges in differentiating this compound from co-crystallized impurities?

- Analytical Techniques :

- Mitigation : Recrystallize from ethanol-water (3:1 v/v) to selectively remove soluble contaminants .

Methodological Notes

- Contradictions in Evidence : Synthesis protocols in suggest metathesis routes (e.g., CaSO₄ + NH₄NO₃), but purity concerns arise due to sulfate residues. Alternative routes using calcium chloride and ammonium nitrate may reduce impurities .

- Safety Protocols : Follow guidelines for handling nitrate salts (e.g., eye wash stations, respirators for aerosolized particles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.